5alpha-Androstane-3beta,17beta-diol 17-glucuronide

Catalog No.
S3284553
CAS No.
65144-53-8
M.F
C25H40O8
M. Wt
468.587
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Androstane-3beta,17beta-diol 17-glucuronide

CAS Number

65144-53-8

Product Name

5alpha-Androstane-3beta,17beta-diol 17-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid

Molecular Formula

C25H40O8

Molecular Weight

468.587

InChI

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1

InChI Key

ZJYZOWMDMWQJIV-JKNXCXBISA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O

Solubility

not available

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a glucuronide conjugate of 5alpha-androstane-3beta,17beta-diol, a steroid compound derived from dihydrotestosterone. This compound belongs to the class of organic compounds known as androgens and derivatives, specifically classified as a 3-hydroxylated C19 steroid hormone. It plays a significant role in the development of masculine characteristics and has notable effects on hair growth in humans . The compound's chemical formula is C19H32O2C_{19}H_{32}O_2, and it exhibits a molecular weight of approximately 292.46 g/mol .

Here are some areas of scientific research into 5alpha-Androstane-3beta,17beta-diol 17-glucuronide:

  • Androgen metabolism

    Scientists studying androgen metabolism may measure 5alpha-Androstane-3beta,17beta-diol 17-glucuronide levels in urine or blood. This can help them understand how the body processes and eliminates androgens. Source: National Institutes of Health, [National Library of Medicine: )]

  • Biomarker of androgen exposure

    Researchers may investigate the use of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide as a biomarker of androgen exposure. Biomarkers are substances that can indicate the presence of another substance in the body. In this case, 5alpha-Androstane-3beta,17beta-diol 17-glucuronide levels could reflect exposure to androgens, including testosterone. [Source: ScienceDirect()]

5alpha-Androstane-3beta,17beta-diol undergoes several metabolic transformations, particularly involving conjugation reactions. The primary reaction involves the glucuronidation at the 17 position, forming 5alpha-androstane-3beta,17beta-diol 17-glucuronide. This reaction is facilitated by UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group at the 17 position of the steroid . Other related reactions include:

  • Conversion to dihydrotestosterone.
  • Formation of 5-alpha androstanedione.
  • Further metabolism to other steroid derivatives like androstenedione and estrone .

The biological activity of 5alpha-androstane-3beta,17beta-diol is multifaceted. It exhibits both androgenic and estrogenic properties, influencing various physiological processes. Research indicates that this compound can modulate estrogen receptor activity, particularly enhancing expression in tissues such as the ventral prostate of adult rats . Furthermore, it has been shown to inhibit inflammatory responses induced by tumor necrosis factor alpha and lipopolysaccharide in human endothelial cells .

Synthesis of 5alpha-androstane-3beta,17beta-diol typically involves several steps starting from cholesterol or other steroid precursors. The general synthetic pathway includes:

  • Hydrogenation: Converting testosterone or its derivatives to dihydrotestosterone.
  • Hydroxylation: Introducing hydroxyl groups at the 3 and 17 positions through enzymatic or chemical methods.
  • Glucuronidation: Conjugating the hydroxyl group at the 17 position with glucuronic acid using glucuronosyltransferases.

Alternative synthetic routes may involve chemical modifications of existing steroid structures to achieve the desired hydroxylation and glucuronidation .

5alpha-Androstane-3beta,17beta-diol 17-glucuronide has several applications in biomedical research and clinical settings:

  • Endocrinology: Used as a biomarker for assessing androgen metabolism and disorders related to androgen excess or deficiency.
  • Pharmacology: Investigated for its potential therapeutic roles in conditions like hirsutism and acne due to its influence on androgen activity .
  • Cancer Research: Studied for its effects on tumor growth and inflammation, providing insights into potential anti-cancer therapies .

Studies have indicated that 5alpha-androstane-3beta,17beta-diol can interact with various biological pathways:

  • Estrogen Receptors: It modulates estrogen receptor beta expression, suggesting a dual role in both androgenic and estrogenic pathways.
  • Inflammatory Mediators: It inhibits pro-inflammatory cytokines, which may have implications for conditions characterized by chronic inflammation .

Several compounds are structurally related to 5alpha-androstane-3beta,17beta-diol. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
DihydrotestosteroneActive androgen without glucuronidationMore potent androgenic effects
AndrostenedionePrecursor to testosterone; lacks hydroxyl groupsInvolved in broader steroidogenesis
EstradiolEstrogenic compound derived from testosteroneExhibits stronger estrogenic activity
TestosteronePrimary male sex hormone; more potent than its metabolitesKey hormone in male development
5alpha-AndrostanediolSimilar structure but lacks glucuronic acid conjugatePrimarily exhibits androgenic properties

The uniqueness of 5alpha-androstane-3beta,17beta-diol lies in its specific hydroxylation pattern and glucuronidation that confer distinct biological activities compared to its analogs. Its dual action as both an androgen and an estrogen makes it particularly interesting for research into hormonal therapies and endocrine disorders .

XLogP3

2.8

Wikipedia

5alpha-androstane-3beta,17beta-diol 17-O-(beta-D-glucuronide)

Dates

Modify: 2023-08-19

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